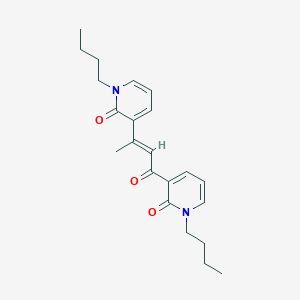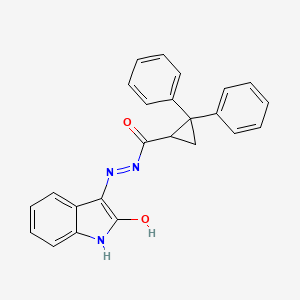![molecular formula C21H25N3O2 B5373458 4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride](/img/structure/B5373458.png)
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which play important roles in cognitive function and mood regulation. This compound has been shown to enhance the activity of these receptors, leading to improved neurotransmitter release and signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased neurotransmitter release, improved synaptic plasticity, and reduced inflammation. It has also been shown to enhance neurogenesis, the process of generating new neurons, in the hippocampus, a brain region important for learning and memory. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride is its selectivity for α7 nicotinic acetylcholine receptors, which allows for targeted modulation of neurotransmitter release and signaling. This compound also has a high affinity for these receptors, making it a potent agonist. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on 4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Additionally, research on the long-term effects of this compound on cognitive function and memory is needed. Finally, the development of more potent and selective α7 nicotinic acetylcholine receptor agonists may lead to the discovery of new therapeutic targets for neurological disorders.
Synthesis Methods
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride can be synthesized through a multi-step process, involving the coupling of 2-(3-pyrrolidinyl)benzoic acid with 4-(3-pyridinyl)-1-piperidinol, followed by the addition of dihydrochloride salt. The final product is obtained through crystallization and purification. This synthesis method has been optimized to yield a high purity and high yield of this compound.
Scientific Research Applications
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in animal models. Furthermore, this compound has been found to have neuroprotective effects, promoting the survival of neurons and preventing cell death.
properties
IUPAC Name |
(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(19-6-2-1-5-18(19)16-7-11-23-14-16)24-12-8-21(26,9-13-24)17-4-3-10-22-15-17/h1-6,10,15-16,23,26H,7-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPXTFHEZPBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCC(CC3)(C4=CN=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5373376.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)
![1-benzyl-5-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5373391.png)
![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)
![methyl 2-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5373423.png)

![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)

![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)
![N-(tetrahydrofuran-2-ylmethyl)-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5373468.png)
